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molecular formula C13H18BrNO2 B8428091 1-[2-(2-Hydroxymethyl-4-bromophenoxy)ethyl]pyrrolidine

1-[2-(2-Hydroxymethyl-4-bromophenoxy)ethyl]pyrrolidine

Cat. No. B8428091
M. Wt: 300.19 g/mol
InChI Key: DSXRSGSJHQMTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265575B1

Procedure details

The title compound was prepared in 52% yield by essentially following the procedures outlined in Example 3, Part D, from 1-(2-chloroethyl)pyrrolidine hydrochloride and 5-bromo-2-hydroxybenzyl alcohol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][CH2:4][N:5]1[CH2:9][CH2:8][CH2:7][CH2:6]1.[Br:10][C:11]1[CH:12]=[CH:13][C:14]([OH:19])=[C:15]([CH:18]=1)[CH2:16][OH:17]>>[OH:17][CH2:16][C:15]1[CH:18]=[C:11]([Br:10])[CH:12]=[CH:13][C:14]=1[O:19][CH2:3][CH2:4][N:5]1[CH2:9][CH2:8][CH2:7][CH2:6]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCCN1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(CO)C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC1=C(OCCN2CCCC2)C=CC(=C1)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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